1-(4-Phenyl-2-piperidino-thiazol-5-yl)-3-(2,5-dihydro-4-phenyl-2-piperidin-1-ylidene-onium-thiazole-5-ylidene)-2-oxo-cyclobuten-4-olate
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Description
Typically, a compound’s description would include its molecular formula, molecular weight, and structural formula. The compound’s IUPAC name can also provide insight into its structure .
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction, the conditions under which it occurs, and the products formed would all be part of this analysis .Physical and Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties might also be studied .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4E)-3-oxo-4-(4-phenyl-2-piperidin-1-ium-1-ylidene-1,3-thiazol-5-ylidene)-2-(4-phenyl-2-piperidin-1-yl-1,3-thiazol-5-yl)cyclobuten-1-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O2S2/c37-27-23(29-25(21-13-5-1-6-14-21)33-31(39-29)35-17-9-3-10-18-35)28(38)24(27)30-26(22-15-7-2-8-16-22)34-32(40-30)36-19-11-4-12-20-36/h1-2,5-8,13-16H,3-4,9-12,17-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZZYCIPVITXTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(S2)C3=C(C(=C4C(=NC(=[N+]5CCCCC5)S4)C6=CC=CC=C6)C3=O)[O-])C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=C(S2)C3=C(/C(=C\4/C(=NC(=[N+]5CCCCC5)S4)C6=CC=CC=C6)/C3=O)[O-])C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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